(5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazol-4-yl)methyl 4-fluorophenyl sulfide
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Overview
Description
The compound is known as 5-chloro-3-{[(4-chlorophenyl)sulfanyl]methyl}-1-methyl-1H-pyrazole-4-carbaldehyde . It has a CAS Number of 318234-27-4 and a molecular weight of 301.2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves several steps, including acylation, chlorination, and cyclization . For example, one method involves the acylation of 5-chloro-1,3-dimethylpyrazole (prepared from chlorination of 1,3-dimethyl-5-pyrazolone) by 2-fluorobenzoyl chloride .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H10Cl2N2OS/c1-16-12(14)10(6-17)11(15-16)7-18-9-4-2-8(13)3-5-9/h2-6H,7H2,1H3 .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, the reaction product is prone to an intermolecular cyclization via the reaction of OH group of pyrazolone ring and fluorine atom of an adjacent phenyl group .Physical And Chemical Properties Analysis
The compound has a melting point of 105 - 108 . It is solid in physical form .Scientific Research Applications
Synthesis and Crystallography :
- Isostructural compounds similar to the queried chemical, specifically with chlorophenyl and fluorophenyl groups, have been synthesized and characterized. For instance, crystals of certain synthesized compounds suitable for structure determination by single crystal diffraction were studied, revealing that the materials are isostructural with triclinic, Pī symmetry, and comprise two independent molecules in the asymmetric unit. These molecules assume similar conformations with part of the structure being essentially planar except for one of the fluorophenyl groups, which is oriented roughly perpendicular to the plane of the rest of the molecule (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure and Interactions :
- Investigations into molecular structure and hydrogen bonding patterns have been conducted on compounds with structural similarities. For example, molecules of certain pyrazole derivatives were linked into chains by means of a single C-H...O hydrogen bond, indicating the importance of intermolecular interactions in the crystal packing of these compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Crystal and Molecular Structure Determination :
- The structure of certain pyrazole compounds has been extensively studied, showing that these compounds can assume various conformations in their crystal structures. This research provides valuable insights into the behavior of these molecules under different conditions and can inform further studies on similar compounds (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).
Safety and Hazards
properties
IUPAC Name |
5-chloro-3-[(4-chlorophenyl)sulfanylmethyl]-4-[(4-fluorophenyl)sulfanylmethyl]-1-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2FN2S2/c1-23-18(20)16(10-24-15-8-4-13(21)5-9-15)17(22-23)11-25-14-6-2-12(19)3-7-14/h2-9H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORITBMNLJVDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)CSC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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